2-bromo-benzo-1,4-dioxene
Overview
Description
2-Bromo-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines It is characterized by a bromine atom attached to the second position of the benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-benzodioxine typically involves the bromination of 1,4-benzodioxine. One common method is the reaction of 1,4-benzodioxine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: Industrial production of 2-Bromo-1,4-benzodioxine may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions with dienophiles to form complex cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-amino-1,4-benzodioxine or 2-thio-1,4-benzodioxine can be formed.
Oxidation Products: Oxidation can yield compounds like 2-bromo-1,4-benzodioxine-3-one.
Cycloaddition Products: Cycloaddition reactions can produce various polycyclic compounds with potential biological activity.
Scientific Research Applications
2-Bromo-1,4-benzodioxine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-benzodioxine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
1,4-Benzodioxine: The parent compound without the bromine substitution.
2-Chloro-1,4-benzodioxine: Similar structure with a chlorine atom instead of bromine.
2-Fluoro-1,4-benzodioxine: Contains a fluorine atom at the second position.
Uniqueness: 2-Bromo-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQOPFJPEAHFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346350 | |
Record name | 2-Bromo-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121910-87-0 | |
Record name | 2-Bromo-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121910-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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